molecular formula C13H9N3O4S2 B5400376 N-(1,3-Benzothiazol-2-yl)-2-nitrobenzenesulfonamide

N-(1,3-Benzothiazol-2-yl)-2-nitrobenzenesulfonamide

Cat. No.: B5400376
M. Wt: 335.4 g/mol
InChI Key: ZMTJOCZNGVRAOZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1,3-Benzothiazol-2-yl)-2-nitrobenzenesulfonamide is a compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are bicyclic structures containing both benzene and thiazole rings. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-Benzothiazol-2-yl)-2-nitrobenzenesulfonamide typically involves the reaction of 2-aminobenzothiazole with 2-nitrobenzenesulfonyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane . The reaction conditions are generally mild, and the product is obtained in good yields.

Industrial Production Methods

Industrial production methods for benzothiazole derivatives often involve multi-step synthesis processes that are optimized for high yield and purity. These methods may include the use of catalysts and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

N-(1,3-Benzothiazol-2-yl)-2-nitrobenzenesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(1,3-Benzothiazol-2-yl)-2-nitrobenzenesulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(1,3-Benzothiazol-2-yl)-2-nitrobenzenesulfonamide involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes or proteins, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • N-(1,3-Benzothiazol-2-yl)-4-nitrobenzenesulfonamide
  • N-(1,3-Benzothiazol-2-yl)-2-chlorobenzenesulfonamide

Uniqueness

N-(1,3-Benzothiazol-2-yl)-2-nitrobenzenesulfonamide is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of both the nitro and sulfonamide groups makes it a versatile compound for various chemical transformations and applications .

Properties

IUPAC Name

N-(1,3-benzothiazol-2-yl)-2-nitrobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9N3O4S2/c17-16(18)10-6-2-4-8-12(10)22(19,20)15-13-14-9-5-1-3-7-11(9)21-13/h1-8H,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMTJOCZNGVRAOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)NS(=O)(=O)C3=CC=CC=C3[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.